![molecular formula C13H19ClN2 B1325126 [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine CAS No. 898808-57-6](/img/structure/B1325126.png)
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine
Overview
Description
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C13H19ClN2. It is used primarily in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a 3-chlorobenzyl group and a methylamine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-piperidone.
Substitution Reaction: The 4-piperidone undergoes a substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 1-(3-chlorobenzyl)piperidin-4-one.
Reductive Amination: The 1-(3-chlorobenzyl)piperidin-4-one is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine typically involves multi-step organic reactions, which can be optimized for yield and purity. The presence of the 3-chlorobenzyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets. The hydrochloride salt form of the compound indicates good water solubility, beneficial for pharmaceutical applications.
Drug Development
This compound has been identified as a promising lead in the development of new therapeutic agents. Its structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological studies. For instance, compounds with similar structures have been evaluated for their activity against viral proteases and as potential antiviral agents .
Anticancer Activity
Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For example, a series of piperidin-4-one derivatives were synthesized and evaluated for their ability to inhibit the growth of hematological cancer cell lines. The compounds demonstrated cytotoxic effects and increased the expression of apoptosis-promoting genes, suggesting their potential as anticancer agents .
NLRP3 Inhibition
Recent studies have explored the role of piperidine derivatives in inhibiting NLRP3 inflammasome activity. Compounds designed from similar scaffolds showed promise in reducing pyroptosis and inflammatory cytokine release in macrophage models. This highlights the potential of this compound in treating inflammatory diseases .
Case Study 1: Antiviral Activity
A study focused on synthesizing novel compounds targeting Zika virus protease highlighted the importance of structure-activity relationships (SAR) in developing effective antiviral agents. Compounds similar to this compound were screened for their inhibitory activities, revealing several candidates with low IC50 values, indicating strong antiviral potential .
Case Study 2: Anticancer Evaluation
In another investigation, piperidin-4-one derivatives were synthesized and tested against various cancer cell lines. The results showed that certain derivatives not only inhibited cell growth but also promoted apoptosis through molecular mechanisms involving key regulatory proteins like p53 and Bax. This underscores the relevance of piperidine-based compounds in cancer therapy .
Mechanism of Action
The mechanism of action of [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in altered biochemical pathways and physiological responses .
Comparison with Similar Compounds
- [1-(4-Chlorobenzyl)piperidin-4-yl]methylamine
- [1-(3-Bromobenzyl)piperidin-4-yl]methylamine
- [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine
Comparison:
- [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine is unique due to the presence of the 3-chlorobenzyl group, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets.
- The substitution pattern on the benzyl group (e.g., chlorine, bromine, fluorine) affects the compound’s chemical behavior and biological activity, making each derivative distinct in its applications and effects .
Biological Activity
Introduction
[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidin-4-yl group linked to a 3-chlorobenzyl moiety via a methylamine connection, suggesting possible interactions with various biological targets. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Features and Synthesis
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the chlorobenzyl group enhances lipophilicity, which may influence receptor binding affinities and overall pharmacological effects. The synthesis of this compound can be achieved through various chemical methods, allowing for modifications that enhance its biological properties.
Synthesis Methods
- Direct Alkylation : Involves the alkylation of piperidine derivatives with 3-chlorobenzyl chloride.
- Methylamine Coupling : The piperidine derivative is reacted with methylamine to form the final product.
Pharmacological Properties
Research has indicated that this compound may exhibit several pharmacological activities, particularly in the realm of neuropharmacology. Its potential as an antidepressant or antipsychotic agent is noteworthy, as indicated by predictive models and computational studies that suggest similar activities to known compounds in these therapeutic areas .
Table 1: Comparative Biological Activities of Piperidine Derivatives
Compound Name | Structure Features | Notable Activities |
---|---|---|
1-(3-Chlorobenzyl)piperidin-4-ylmethylamine | Chlorobenzyl group | Potential antidepressant, antipsychotic |
1-(3-Chlorophenyl)piperidin-4-amine | Chlorophenyl group | Antidepressant, antipsychotic |
1-(4-Fluorobenzyl)piperidin-4-amine | Fluorobenzyl group | Analgesic, anti-inflammatory |
1-(2-Methylbenzyl)piperidin-4-amine | Methylbenzyl group | Neuroprotective, mood stabilizing |
The mechanisms through which this compound exerts its effects may involve:
- Receptor Interaction : Binding to neurotransmitter receptors (e.g., serotonin and dopamine receptors) influencing mood regulation.
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE), which could enhance cholinergic signaling .
- Antioxidant Activity : Similar compounds have shown antioxidant properties that may contribute to neuroprotection.
Study on Antidepressant Activity
A study examined the effects of piperidine derivatives on depressive-like behaviors in animal models. The results indicated that this compound significantly reduced immobility time in forced swim tests compared to control groups, suggesting antidepressant-like effects .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit AChE activity. The inhibition was dose-dependent, with IC50 values comparable to standard AChE inhibitors used in clinical settings . This property highlights its potential application in treating conditions like Alzheimer's disease.
Binding Affinity Studies
Molecular docking simulations revealed that this compound exhibits favorable binding interactions with various receptors involved in mood regulation. These studies suggest that the compound could be optimized for enhanced selectivity and potency against specific targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step processes, including:
- Quaternization and Reduction : Benzyl halide is used to quaternize intermediates like 3-acetylamino-4-methyl pyridine, followed by partial reduction with NaBH₄ .
- Reductive Amination : A ketone intermediate (e.g., 1-benzyl-4-methylpiperidin-3-one) undergoes reductive amination using methylamine and titanium(IV) isopropoxide to introduce the methylamine group .
- Resolution : Enantiomeric purity is achieved via diastereomeric salt formation with chiral resolving agents like ditoluoyl (L)-tartaric acid .
Characterization : Key intermediates are validated using: - Mass Spectrometry (MS) : To confirm molecular ions (e.g., m/z 198 [M + H]+ for intermediates) .
- ¹H NMR : For structural elucidation (e.g., specific δ values for protons on the piperidine ring) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 215 [M + H]+ in related compounds) .
- Chiral HPLC or Polarimetry : Essential for assessing enantiomeric excess post-resolution .
- ¹³C NMR and 2D NMR (COSY, HSQC) : Resolves stereochemistry and confirms substitution patterns on the piperidine ring .
- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N ratios .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral Resolution : Use tartaric acid derivatives (e.g., ditoluoyl (L)-tartaric acid) to form diastereomeric salts, followed by recrystallization to isolate the desired enantiomer .
- Asymmetric Catalysis : Explore chiral catalysts (e.g., BINAP-metal complexes) during reductive amination to directly favor the (3R,4R) configuration .
- Kinetic Control : Adjust reaction temperature and solvent polarity to exploit differences in enantiomer crystallization kinetics .
Q. How to address discrepancies in spectroscopic data when synthesizing derivatives of this compound?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride) to resolve ambiguities in peak assignments .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and verify experimental data .
- Isotopic Labeling : Introduce deuterium at specific positions to simplify complex splitting patterns in ¹H NMR .
Q. What strategies mitigate safety risks when handling chlorobenzyl-containing intermediates during synthesis?
Methodological Answer:
- Controlled Ventilation : Use fume hoods to minimize exposure to volatile intermediates (e.g., benzyl halides) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles when handling corrosive reagents like titanium(IV) isopropoxide .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from quaternization) with sodium bicarbonate before disposal .
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSKYKSEXUWHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229112 | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898808-57-6 | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898808-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Chlorophenyl)methyl]-4-piperidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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